molecular formula C28H25NO7 B12125949 (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12125949
M. Wt: 487.5 g/mol
InChI Key: RBJVPKHNCVLSSK-SHHOIMCASA-N
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Description

1-benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including benzyl, benzodioxine, ethoxy, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:

  • Formation of the benzodioxine ring through cyclization reactions.
  • Introduction of the benzyl group via alkylation reactions.
  • Coupling of the ethoxy and hydroxyphenyl groups through etherification and hydroxylation reactions.
  • Final assembly of the pyrrol-2-one core through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-methoxy-4-hydroxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a methoxy group instead of an ethoxy group.

    1-benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-thione: Similar structure with a thione group instead of a carbonyl group.

Uniqueness

The uniqueness of 1-benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C28H25NO7

Molecular Weight

487.5 g/mol

IUPAC Name

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H25NO7/c1-2-34-22-14-18(8-10-20(22)30)25-24(26(31)19-9-11-21-23(15-19)36-13-12-35-21)27(32)28(33)29(25)16-17-6-4-3-5-7-17/h3-11,14-15,25,30-31H,2,12-13,16H2,1H3/b26-24+

InChI Key

RBJVPKHNCVLSSK-SHHOIMCASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CC=CC=C5)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CC=C5)O

Origin of Product

United States

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